2-chloro-4-fluorophenyl fluoranesulfonate
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Overview
Description
2-chloro-4-fluorophenyl fluoranesulfonate is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorophenyl fluoranesulfonate typically involves the introduction of the fluoranesulfonate group to a pre-formed 2-chloro-4-fluorophenyl intermediate. One common method is the reaction of 2-chloro-4-fluorophenol with fluoranesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluorophenyl fluoranesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration or sulfonation.
Reduction: The compound can be reduced to form 2-chloro-4-fluorophenyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of 2-chloro-4-fluoroaniline or 2-chloro-4-fluorothiophenol.
Electrophilic aromatic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of 2-chloro-4-fluorophenyl derivatives.
Scientific Research Applications
2-chloro-4-fluorophenyl fluoranesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activity and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. The fluoranesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of proteins and other macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenol
- 2-chloro-4-fluorotoluene
- 2-chloro-4-fluorobenzenethiol
Uniqueness
The combination of chlorine and fluorine atoms on the phenyl ring also contributes to its unique properties .
Properties
CAS No. |
2411296-55-2 |
---|---|
Molecular Formula |
C6H3ClF2O3S |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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